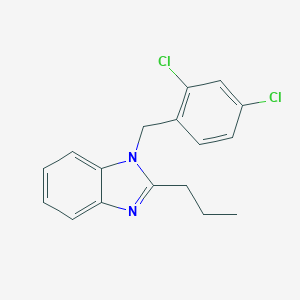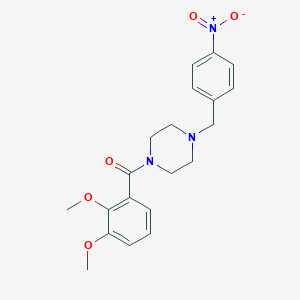
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has various applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is not fully understood. However, it has been suggested that this compound can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. It has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase IIα, and inhibit the activity of carbonic anhydrase IX. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide in lab experiments include its fluorescent properties, anti-tumor activity, and potential use in cancer therapy. However, the limitations of using this compound include its toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the use of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide in scientific research. One potential direction is the development of this compound as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Finally, this compound could be used as a tool for the detection of zinc ions in living cells.
Conclusion
In conclusion, 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is a chemical compound that has various applications in scientific research. It is synthesized using a specific method and has been shown to have anti-tumor activity, anti-inflammatory properties, and potential use in cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential use in scientific research.
Méthodes De Synthèse
The synthesis of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide involves the reaction of 5-nitro-2-oxoindole-3-carboxylic acid with thionyl chloride to form 5-nitro-2-oxoindole-3-carbonyl chloride. This intermediate is then reacted with 2-aminobenzohydrazide in the presence of triethylamine to form 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide.
Applications De Recherche Scientifique
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide has various applications in scientific research. It is used as a fluorescent probe for the detection of zinc ions in living cells. This compound has also been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been used as a photosensitizer for photodynamic therapy.
Propriétés
Formule moléculaire |
C16H12N4O4 |
|---|---|
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
2-methyl-N//'-(5-nitro-2-oxoindol-3-yl)benzohydrazide |
InChI |
InChI=1S/C16H12N4O4/c1-9-4-2-3-5-11(9)15(21)19-18-14-12-8-10(20(23)24)6-7-13(12)17-16(14)22/h2-8H,1H3,(H,19,21)(H,17,18,22) |
Clé InChI |
OOYCVKXJDRAKAC-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
SMILES |
CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)


![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)